4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
3-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions:
Ether Formation: The final step involves the formation of the ether linkage, which can be accomplished using Williamson ether synthesis, where an alkoxide reacts with a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the halogen substituents, potentially converting them to hydrogen.
Substitution: The halogen atoms (bromo, chloro, fluoro) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Products may include phenols or quinones.
Reduction: Products may include dehalogenated derivatives.
Substitution: Products will vary depending on the nucleophile used, potentially resulting in new ether or amine derivatives.
Scientific Research Applications
3-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of halogenated pyrazoles on biological systems, potentially leading to new insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 3-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance binding affinity through halogen bonding, while the pyrazole core can interact with active sites through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-BROMO-1-(2-CHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
- 3-[4-BROMO-1-(2-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
Uniqueness
The presence of both chloro and fluoro substituents in 3-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER makes it unique compared to similar compounds. These substituents can significantly influence the compound’s electronic properties and reactivity, making it a valuable candidate for specific applications in medicinal and material sciences.
Properties
Molecular Formula |
C24H19BrClFN2O2 |
---|---|
Molecular Weight |
501.8 g/mol |
IUPAC Name |
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H19BrClFN2O2/c1-30-17-8-3-6-15(12-17)23-22(25)24(16-7-4-9-18(13-16)31-2)29(28-23)14-19-20(26)10-5-11-21(19)27/h3-13H,14H2,1-2H3 |
InChI Key |
XQWQIJVVAIQLGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC(=CC=C4)OC)Br |
Origin of Product |
United States |
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